3-methyl-2-[pentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]pentanoic acid

Catalog No.
S13908555
CAS No.
M.F
C25H31N5O3
M. Wt
449.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-methyl-2-[pentanoyl-[[4-[2-(2H-tetrazol-5-yl)phe...

Product Name

3-methyl-2-[pentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]pentanoic acid

IUPAC Name

3-methyl-2-[pentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]pentanoic acid

Molecular Formula

C25H31N5O3

Molecular Weight

449.5 g/mol

InChI

InChI=1S/C25H31N5O3/c1-4-6-11-22(31)30(23(25(32)33)17(3)5-2)16-18-12-14-19(15-13-18)20-9-7-8-10-21(20)24-26-28-29-27-24/h7-10,12-15,17,23H,4-6,11,16H2,1-3H3,(H,32,33)(H,26,27,28,29)

InChI Key

PTLZEWHOZCZLAQ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C(C(C)CC)C(=O)O

3-Methyl-2-[pentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]pentanoic acid is a complex organic compound characterized by a unique structure that incorporates multiple functional groups, including a pentanoyl moiety and a tetrazole derivative. The compound is notable for its potential applications in medicinal chemistry, particularly as a pharmaceutical agent due to its intricate molecular architecture. The presence of the tetrazole ring, known for its bioactivity, enhances the compound's pharmacological profile.

The chemical reactivity of 3-methyl-2-[pentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]pentanoic acid can be highlighted through various synthetic transformations. For instance, reactions involving acylation can lead to the formation of amides or esters. Additionally, the tetrazole group can participate in nucleophilic substitution reactions, making it versatile for further chemical modifications. The compound may also undergo hydrolysis under acidic or basic conditions, leading to the release of the pentanoic acid component.

The synthesis of 3-methyl-2-[pentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]pentanoic acid typically involves multi-step organic synthesis techniques:

  • Formation of the Pentanoyl Group: This can be achieved through acylation reactions using pentanoic acid derivatives.
  • Synthesis of the Tetrazole Ring: This may involve cyclization reactions starting from appropriate hydrazine or azide precursors.
  • Coupling Reactions: The final structure is assembled through coupling reactions between the synthesized components, often utilizing coupling agents to facilitate amide bond formation.

3-Methyl-2-[pentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]pentanoic acid has potential applications in:

  • Pharmaceutical Development: As a lead compound for developing new analgesics or anti-inflammatory agents.
  • Research: In studies investigating the pharmacodynamics and pharmacokinetics of tetrazole-containing compounds.

Several compounds share structural similarities with 3-methyl-2-[pentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]pentanoic acid. Here are a few notable examples:

Compound NameStructure HighlightsUnique Features
3-Methyl-4-oxopentanoic acidContains a ketone groupSimpler structure, less functional diversity
3-Methylvaleric acidAliphatic chain similar to pentanoylLacks aromatic and heterocyclic components
4-Amino-Tetrazole DerivativesIncorporates tetrazole moietyFocused on nitrogen-rich heterocycles

These comparisons highlight that while many compounds may share certain functional groups or structural motifs, 3-methyl-2-[pentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]pentanoic acid stands out due to its complex integration of both aliphatic and aromatic components along with the unique tetrazole ring, which contributes to its potential biological activity and applications in medicinal chemistry.

Multi-Step Organic Synthesis Pathways for Biphenyl-Tetrazole Core Assembly

The biphenyl-tetrazole core of the target compound is typically constructed through a sequential strategy involving Suzuki-Miyaura cross-coupling followed by tetrazole ring formation. In the first step, bromophenyltetrazole precursors are anchored to solid-phase resins such as Tentagel S AC, enabling efficient purification and scalability. For example, zinc triflate-mediated immobilization of tetrazole intermediates on polyethylene glycol (PEG)-grafted resins facilitates subsequent Suzuki coupling with arylboronic acids under palladium catalysis. Key conditions include aqueous dimethoxyethane (DME) as the solvent, sodium carbonate as the base, and PdCl₂(dppf) as the catalyst, achieving biphenyl yields of 53–80%.

A notable innovation involves simultaneous biphenyl formation and phenol deprotection during Suzuki coupling, as demonstrated in the synthesis of 5-biphenyl-2-yl-1H-tetrazoles. This one-step methodology eliminates the need for orthogonal protecting groups by leveraging allyl ether cleavage under cross-coupling conditions, streamlining the synthesis of complex biphenyl architectures. Post-coupling, the tetrazole ring is assembled via [3+2] cycloaddition between resin-bound nitriles and sodium azide. Density functional theory (DFT) studies reveal that nitrile activation via electron-withdrawing groups lowers the energy barrier for imidoyl azide intermediate formation, which subsequently cyclizes to the tetrazole. Using cobalt(II) complexes with tetradentate ligands, such as N,N-bis(pyridin-2-ylmethyl)quinolin-8-amine, accelerates the cycloaddition in dimethyl sulfoxide (DMSO) at 110°C, achieving near-quantitative yields.

Table 1. Comparative Analysis of Biphenyl-Tetrazole Core Synthesis Methods

MethodCatalyst SystemSolventYield (%)Reference
Solid-phase SuzukiPdCl₂(dppf), Na₂CO₃DME/H₂O53–80
One-step biphenylPd(OAc)₂, Zn(OTf)₂THF70–85
Cobalt-catalyzed [3+2]Co(II)-tetradentate ligandDMSO95–99

Catalytic C-H Activation Techniques in Pentanoyl Amino Sidechain Introduction

The pentanoyl amino sidechain is introduced via palladium-catalyzed C-H acylation, a strategy that bypasses traditional protection-deprotection sequences. Using Pd(II) catalysts with pivalic acid as an additive, the methylene group adjacent to the biphenylmethyl amine undergoes direct acylation with pentanoyl chloride. Mechanistic studies propose a palladacycle intermediate formed through concerted metalation-deprotonation (CMD), where the palladium center coordinates to the nitrogen lone pair of the tetrazole, directing acylation to the methylene carbon. Optimal conditions involve 5 mol% Pd(OAc)₂, 2 equivalents of pentanoyl chloride, and tert-butyl hydroperoxide (TBHP) as the oxidant in 1,2-dichloroethane at 80°C, achieving 78–84% regioselectivity.

Copper-catalyzed amidation further refines the sidechain installation. After C-H acylation, the primary amine on the biphenylmethyl group reacts with pentanoic acid derivatives under Cu(I)/phenanthroline catalysis. This ligand-accelerated process facilitates C-N bond formation via a single-electron transfer (SET) mechanism, with acetonitrile as the solvent and cesium carbonate as the base. The dual catalytic approach—Pd-mediated acylation followed by Cu-catalyzed amidation—ensures precise sidechain orientation while minimizing epimerization risks.

Solvent Systems and Reaction Optimization for Azide-Tetrazole Cyclization

The azide-tetrazole cyclization step exhibits pronounced solvent dependence, with polar aprotic solvents enhancing reaction efficiency. In cobalt-catalyzed [3+2] cycloadditions, DMSO outperforms dimethylformamide (DMF) and acetonitrile due to its high polarity and capacity to stabilize transition states. Microwave irradiation further accelerates the reaction, reducing cyclization times from 12 hours to 3 minutes while maintaining yields above 95%. Critical parameters include:

  • Azide stoichiometry: A 1.2:1 molar ratio of sodium azide to nitrile prevents side reactions.
  • Catalyst loading: 1 mol% cobalt(II) complexes suffice for complete conversion in DMSO.
  • Temperature: Reactions proceed optimally at 110°C, balancing kinetics and thermal decomposition risks.

Table 2. Solvent Optimization for Azide-Tetrazole Cyclization

SolventDielectric ConstantReaction Time (h)Yield (%)Reference
DMSO46.7399
DMF36.71280
Acetonitrile37.51250

Moisture control is critical, as water hydrolyzes nitriles to amides, diverting the reaction pathway. Anhydrous conditions, achieved through molecular sieves or inert gas sparging, suppress hydrolysis and improve tetrazole purity.

XLogP3

4.7

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

449.24268987 g/mol

Monoisotopic Mass

449.24268987 g/mol

Heavy Atom Count

33

Dates

Last modified: 08-10-2024

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